molecular formula C16H17N B074358 4-Dimethylaminostilbene CAS No. 1145-73-9

4-Dimethylaminostilbene

Cat. No. B074358
CAS RN: 1145-73-9
M. Wt: 223.31 g/mol
InChI Key: XGHHHPDRXLIMPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Dimethylaminostilbene and related compounds typically involves the condensation of dimethylamino-benzaldehyde with an appropriate nitro-stilbene derivative. Innovative synthetic approaches, such as microwave irradiation technique, have been utilized to enhance the efficiency of the synthesis process, providing high yields and purity of the target compounds (Kurian et al., 2013).

Molecular Structure Analysis

Molecular structure analysis through single crystal X-ray diffraction has revealed detailed insights into the geometry of 4-Dimethylaminostilbene derivatives. These studies indicate that the presence of dimethylamino and nitro groups in the stilbene framework leads to a push-pull electronic system, where electron-donating and electron-withdrawing groups are positioned at opposite ends of the π-conjugated system, resulting in a significant charge-transfer character within the molecule. The molecular structure influences the compound's electronic properties and its interactions with light (Meerssche & Leroy, 2010).

Chemical Reactions and Properties

4-Dimethylaminostilbene exhibits a variety of chemical reactions, notably its ability to undergo protonation, affecting its absorption and emission spectra. Theoretical investigations have demonstrated that protonation leads to tuning of the emitted color in OLEDs, providing a mechanism for the development of color-tunable light-emitting devices. DFT and TDDFT calculations have been crucial in understanding these processes, aiding in the rationalization of experimental results (Petsalakis et al., 2010).

Physical Properties Analysis

The photophysical properties of 4-Dimethylaminostilbene have been extensively studied, with particular focus on its fluorescence characteristics. The compound exhibits strong fluorescence, which can be tuned through structural modifications or environmental conditions such as solvent polarity. Such properties are pivotal in the compound's applications in fluorescence spectroscopy and materials science (Muniz-Miranda et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Dimethylaminostilbene, such as its reactivity and interaction with light, are closely tied to its molecular structure. The presence of electron-donating and electron-withdrawing groups facilitates intramolecular charge transfer upon excitation, leading to significant changes in its photophysical behavior. This ICT process is fundamental to the compound's utility in various applications, including as a probe in studying solvent dynamics and in the design of advanced optical materials (Arzhantsev et al., 2006).

Scientific Research Applications

  • Carcinogenic Properties and Dose-Response Relationship :

    • 4-Dimethylaminostilbene administered to rats showed a linear increase in binding to proteins, rRNA, and DNA in various tissues, indicating a dose-dependent increase in carcinogenic risk without a pharmacokinetically determined threshold at low doses (Neumann, 1980).
  • Inhibition of Cellular Proliferation and Tumor Growth :

    • The compound was found to inhibit cellular proliferation in various cancer models, such as Walker rat carcinoma 256, and its effectiveness was partly dependent on the nutritional state of the host (J. W. Green & C. Lushbaugh, 1949).
  • Acute Toxic Effects :

    • Studies on acute toxicity in rats revealed specific lesions in the stomach epithelium, bone marrow incapacity, and effects on peripheral blood cells leading to acute anemia, identifying these as potential causes of death from high doses of 4-Dimethylaminostilbene (P. Marquardt, W. Romen, & H. Neumann, 2004).
  • Photophysical Properties :

    • Investigations into the photophysical behavior of derivatives of 4-Dimethylaminostilbene, such as 3-dimethylaminostilbene, revealed insights into their absorption spectra, fluorescence quantum yields, and excited state properties (F. Lewis & W. Weigel, 2000).
  • Metabolic Activation and Nucleic Acid Binding :

    • Comparative studies on the metabolic activation and binding to nucleic acids of aminostilbene derivatives supported the idea that metabolic activation is crucial for their biologic activity, with carcinogenic derivatives showing stronger binding to DNA (Neumann, 1981).

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHHPDRXLIMPM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020720
Record name (E)-4-Dimethylaminostilbene
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminostilbene

CAS RN

838-95-9, 1145-73-9
Record name trans-4-Dimethylaminostilbene
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Record name trans-4-Dimethylaminostilbene
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Record name 4-Dimethylaminostilbene
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Record name (E)-4-Dimethylaminostilbene
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Record name 4-(Dimethylamino)stilbene
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Record name 4-DIMETHYLAMINOSTILBENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
502
Citations
H Gruen, H Görner - Zeitschrift für Naturforschung A, 1983 - degruyter.com
The fluorescence properties of trans-4-cyano-4′-dimethylaminostilbene (trans-1) and a rigid analogue, in which the dimethylaminophenyl group is replaced by an indoline ring, trans-l-(…
Number of citations: 49 www.degruyter.com
H Görner, D Schulte-Frohlinde - Journal of Molecular Structure, 1982 - Elsevier
The direct trans→ cis photoisomerization of 4-nitro-4'-dimethylaminostilbene (NDMAS) in toluene solutions and the role of triplet states have been studied by standard techniques and …
Number of citations: 24 www.sciencedirect.com
EJ Seus - The Journal of Organic Chemistry, 1965 - ACS Publications
… results in the formation of 2 from 4-dimethylaminostilbene, also occurred with 4-dimethylamino-4'… suggested the formylation of 4-dimethylaminostilbene as a possible synthetic route to 1. …
Number of citations: 7 pubs.acs.org
A Haddow, RJC Harris, GAR Kon… - … Transactions of the …, 1948 - royalsocietypublishing.org
… violet spectroscopy of 4-dimethylaminostilbene and thirteen of its … Thus in the 4-dimethylaminostilbene derivatives with … from the planar 4-dimethylaminostilbene to the highly buckled a/?-…
Number of citations: 174 royalsocietypublishing.org
M Metzleb, HG Neumann - Zeitschrift für Krebsforschung und Klinische …, 1971 - Springer
Qualitatively, there was no difference in the metabolism of the three substances. No indication of a specific metabolic reaction with the carcinogenic compound was found. The …
Number of citations: 1 link.springer.com
M Wildschütte, R Franz, HG Neumann - Chemico-biological interactions, 1990 - Elsevier
Tritium-labeled trans-4-dimethylaminostilbene (DAS) and trans-4-acetylaminostilbene (AAS) were administered orally to female Wistar rats. RNA and DNA were isolated from livers after …
Number of citations: 5 www.sciencedirect.com
FD Lewis, W Weigel, X Zuo - The Journal of Physical Chemistry A, 2001 - ACS Publications
… The photophysical properties of 3,4‘-dimethylaminostilbene are similar to those of 4,4‘-aminostilbenes; however, it has a lower torsional barrier, similar to that of the parent 4-…
Number of citations: 31 pubs.acs.org
S ODASHIMA - GANN Japanese Journal of Cancer Research, 1962 - jstage.jst.go.jp
4-Dimethylaminostilbene (DAS) alone, 4-dimethylaminoazobenzene (DAB) followed by DAS, or DAB alone was administered to male Wistar rat and histogenesis for development of ear-…
Number of citations: 19 www.jstage.jst.go.jp
HJ Creech, HF Havas, J Andre - Cancer Research, 1953 - AACR
… conjugates containing 13-37 prosthetic groups should be the best preparations for experiments to determine whether protection against carcinogenesis due to 4-dimethylaminostilbene …
Number of citations: 8 aacrjournals.org
BJM Gaugler, HG Neumann, NK Scribner… - Chemico-Biological …, 1979 - Elsevier
… that Urd-N3,α-β,OH-AABB, Guo-N1,α-β,OH-AABB, AdoN1,α-N 6 ,β-AABB and a Guo-O 6 derivative are also formed in vivo, when the precarcinogen trans-4-dimethylaminostilbene is …
Number of citations: 18 www.sciencedirect.com

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